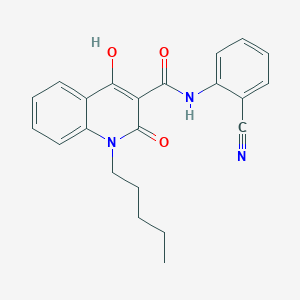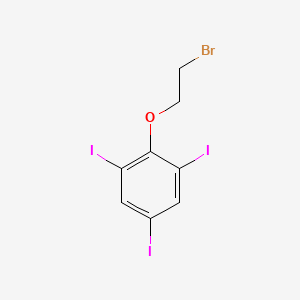
2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyran ring substituted with amino, chlorophenyl, and thienyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic aldehyde, malononitrile, and thiophene derivative.
Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile in the presence of a base such as piperidine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with the thiophene derivative under acidic or basic conditions to form the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
In organic synthesis, 2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for multiple points of functionalization.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In materials science, the compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
作用機序
The biological activity of 2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the derivative used.
類似化合物との比較
Similar Compounds
2-amino-4-(2-chlorophenyl)-6-(2-furyl)-4H-pyran-3,5-dicarbonitrile: Similar structure but with a furan ring instead of a thiophene ring.
2-amino-4-(2-bromophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the thienyl group in 2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile imparts unique electronic properties that can enhance its reactivity and interaction with biological targets. The combination of amino, chlorophenyl, and thienyl groups also provides a distinctive scaffold for further chemical modifications.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
特性
分子式 |
C17H10ClN3OS |
|---|---|
分子量 |
339.8 g/mol |
IUPAC名 |
2-amino-4-(2-chlorophenyl)-6-thiophen-2-yl-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-5-2-1-4-10(13)15-11(8-19)16(14-6-3-7-23-14)22-17(21)12(15)9-20/h1-7,15H,21H2 |
InChIキー |
HMGADZFFSFELRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2C(=C(OC(=C2C#N)N)C3=CC=CS3)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11999429.png)
![1,4-Dioxaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11999434.png)








